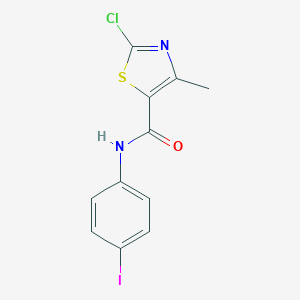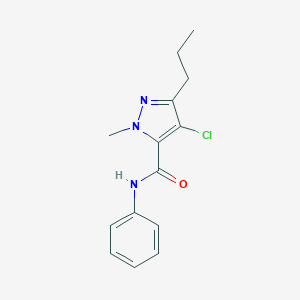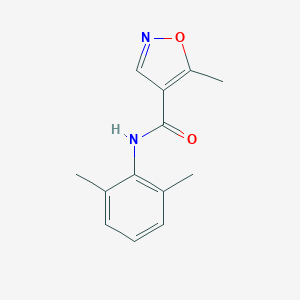
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the production of inflammatory cytokines and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide in laboratory experiments is its potential as a chemotherapeutic agent. It has also been reported to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide. One direction is to further investigate its potential as a chemotherapeutic agent and its effectiveness against different types of cancer. Another direction is to study its potential as an anti-inflammatory agent and its effectiveness in treating inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves a series of chemical reactions. The starting materials are 4-iodoaniline, 2-chloroacetyl chloride, and 4-methyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out in the presence of a base and a solvent. The final product is obtained after purification and isolation procedures.
Applications De Recherche Scientifique
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have anticancer properties and has been studied for its potential as a chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Nom du produit |
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
|---|---|
Formule moléculaire |
C11H8ClIN2OS |
Poids moléculaire |
378.62 g/mol |
Nom IUPAC |
2-chloro-N-(4-iodophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H8ClIN2OS/c1-6-9(17-11(12)14-6)10(16)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H,15,16) |
Clé InChI |
WVPXNPFVJFRVOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC=C(C=C2)I |
SMILES canonique |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)

![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B287659.png)
![3-(2-Methylbenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287662.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287664.png)